5-Iodopyridin-3-ol chemical properties
5-Iodopyridin-3-ol chemical properties
An In-depth Technical Guide to 5-Iodopyridin-3-ol: Properties, Synthesis, and Applications
Introduction
5-Iodopyridin-3-ol is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature—a weakly basic pyridine nitrogen, an acidic hydroxyl group, and a reactive carbon-iodine bond—makes it a valuable intermediate for the synthesis of complex molecular architectures. Particularly in the realm of medicinal chemistry and drug discovery, functionalized pyridine scaffolds are integral to the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of 5-Iodopyridin-3-ol, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
5-Iodopyridin-3-ol is a solid at room temperature.[2] Its structure combines the aromaticity of a pyridine ring with the distinct functionalities of hydroxyl and iodo substituents. These features govern its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
It is critical to note that 5-Iodopyridin-3-ol is often supplied as a research chemical for early discovery, and suppliers may not provide comprehensive analytical data. For instance, major distributors have indicated that the buyer assumes responsibility for confirming the product's identity and purity.[2] Therefore, in-house characterization is a mandatory first step for any researcher employing this reagent.
Table 1: Key Identifiers and Properties of 5-Iodopyridin-3-ol
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | [2][3] |
| Molecular Weight | 221.00 g/mol | [2][3] |
| CAS Number | 213765-61-8 | [2] |
| Physical Form | Solid | [2] |
| SMILES String | Oc1cncc(I)c1 | [2] |
| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N | [2][3] |
Predicted Spectral Characteristics
While validated spectra are not consistently published, the structure of 5-Iodopyridin-3-ol allows for the prediction of its key spectral features, which are essential for its characterization.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.[4] The specific chemical shifts and coupling patterns will depend on the electronic effects of the iodo and hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the iodine atom (C5) will be significantly shifted. The C-I bond will induce a downfield shift, while the C-OH bond will also be shifted downfield.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[4][5] Aromatic C-H and C=C/C=N stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 221. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Synthesis, Purification, and Safe Handling
The synthesis of 5-Iodopyridin-3-ol is not widely documented in peer-reviewed literature, but a chemically sound pathway can be proposed based on established transformations of pyridine derivatives. A highly plausible route involves the diazotization of the corresponding aminopyridine precursor, 5-Iodopyridin-3-amine (CAS 25391-66-6), followed by hydrolysis of the diazonium salt.[6][7][8]
Proposed Synthetic Workflow
The conversion of an amino group on an aromatic ring to a hydroxyl group via a diazonium intermediate is a classic and reliable transformation. The causality for this choice rests on the commercial availability of the precursor and the high efficiency of the Sandmeyer-type reaction for introducing a hydroxyl group.
Caption: Proposed synthesis of 5-Iodopyridin-3-ol via diazotization.
Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on similar transformations and must be optimized for safety and yield.
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Diazotization:
-
Suspend 5-Iodopyridin-3-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) in a reaction vessel.
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Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 eq) in cold water.
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Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The choice to maintain a low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
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-
Hydrolysis:
-
Slowly heat the reaction mixture to 80-100 °C. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by a hydroxyl group.
-
Maintain heating until gas evolution ceases, indicating the completion of the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of ~7 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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The crude 5-Iodopyridin-3-ol may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting crude solid should be purified, typically by recrystallization or column chromatography, to yield the final product.
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Safety and Handling
5-Iodopyridin-3-ol is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]
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Hazard Codes: H302.[2]
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Signal Word: Warning.[2]
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Precautions: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Iodopyridin-3-ol stems from the orthogonal reactivity of its functional groups. The C-I bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
Role in Cross-Coupling Reactions
The iodine substituent makes the C5 position of the pyridine ring highly susceptible to transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling rapid diversification of the molecular scaffold. This is a key reason why halogenated heterocycles are prized in the construction of compound libraries for drug discovery.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must be determined empirically for each substrate combination.
Caption: Utility in Suzuki Cross-Coupling Reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo standard transformations, further increasing the molecule's synthetic utility:
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O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.
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O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
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Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers) to allow for selective manipulation of the C-I bond.
Conclusion
5-Iodopyridin-3-ol is a valuable and versatile chemical building block for synthetic chemistry. While its characterization data is not always readily available from commercial sources, its structure provides clear guidance for its identification and use. Its key strategic advantage lies in the presence of a C-I bond, which serves as a powerful handle for diversification via modern cross-coupling methodologies. For researchers in drug discovery and materials science, 5-Iodopyridin-3-ol offers a robust scaffold for the synthesis of novel, functionalized pyridine derivatives, accelerating the development of next-generation molecules.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyridin-3-ol. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 5-iodopyridin-3-ol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Amino-5-iodo-pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol. Retrieved from [Link]
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ijssst.info. (2019). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
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MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]
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Magritek. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from [Link]
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Yulianti, H., Santoni, A., & Efdi, M. (2024). Isolation and Characterization of Cholest-5-en-3-ol Compound from the Ethyl Acetate Extract of Stem Bark Ulin Plant (Eusideroxylon zwageri Teijm & Binn). Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 919-924. Retrieved from [Link]
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